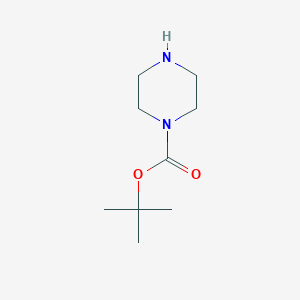
Tert-butyl piperazine-1-carboxylate
Overview
Description
Tert-butyl piperazine-1-carboxylate (TBPC) is a versatile compound used in a variety of scientific research applications. TBPC is a tertiary amine that is used as a reagent in organic synthesis, as a catalyst, and as a ligand in coordination complexes. It is also used as a starting material in the synthesis of biologically active compounds such as drugs and agrochemicals. TBPC has been studied extensively in the areas of in vivo and in vitro research, and its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics have been elucidated.
Scientific Research Applications
Synthesis of Non-Cross-Linked Polystyrene-Supported Piperazine : It is utilized for synthesizing non-cross-linked polystyrene-supported piperazine, which aids in Knoevenagel condensation to yield alkenes in good purity and yield (Yang et al., 2004).
Intermediate for Biologically Active Benzimidazole Compounds : This compound is an important intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Chemical Research for Structural and Chemical Properties : It is used in chemical research for its structural and chemical properties (Anthal et al., 2018).
Catalyst in Acylation Chemistry : Tert-butyl piperazine-1-carboxylate acts as an effective catalyst in acylation chemistry, with certain polymers exhibiting excellent performance (Mennenga et al., 2015).
Neurodegenerative Diseases Research : This compound has inhibitory activity against enzymes important in Alzheimer's disease, suggesting potential applications in neurodegenerative diseases research (Celik et al., 2020).
Synthesis of Medicinally Relevant Molecules : It is used in the synthesis of molecules of medicinal interest, demonstrating its importance in pharmaceutical research (McDermott et al., 2008).
Antagonist in Neurodegenerative Diseases : As a novel 5-HT1A receptor antagonist, it has potential applications in the treatment of neurodegenerative diseases (Lanfumey et al., 1993).
Intermediate in Biologically Active Compounds Synthesis : It acts as an intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).
Inhibition of Cancer Cell Proliferation : This compound has shown significant inhibitory activity in inhibiting breast cancer cell proliferation (Kumar et al., 2007).
Antibacterial and Antifungal Activities : Certain derivatives of this compound have moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Anthelmintic Activity : It exhibited moderate anthelmintic activity in vitro (Sanjeevarayappa et al., 2015).
Structural Complexity : This compound is a structurally complex ester with specific hydrogen bond formations, relevant in chemical research (Kolter et al., 1996).
Pharmacologically Useful Core : It has novel chemistry and a pharmacologically useful core, important for drug development (Gumireddy et al., 2021).
Organic Intermediate with Stable Structure : As an organic intermediate, it has a stable molecular structure and conformations, valuable in organic chemistry (Yang et al., 2021).
Protection of Steel Plate Surfaces : It effectively protects steel plate surfaces in corrosive media, demonstrating an inhibition efficiency of 91.5% at 25 ppm (Praveen et al., 2021).
Intermediate in Vandetanib Synthesis : A key intermediate in the synthesis of Vandetanib, a cancer medication, was synthesized with a total yield of 20.2% (Wang et al., 2015).
Piperazine-Based Diamido-Diamine Ligands in Titanium Imido Complexes : It is used in the synthesis of new titanium imido complexes containing piperazine-based diamido-diamine ligands (Lloyd et al., 1999).
L-Amino Acid Amidase Activity : A novel L-amino acid amidase from Pseudomonas azotoformans acts S-stereoselectively on this compound, yielding useful products (Komeda et al., 2004).
Potential Therapeutic Drug for Osteoclast-Related Diseases : OA10, containing this compound, inhibits osteoclast formation and bone resorption, indicating its potential as a therapeutic drug for osteoclast-related osteolytic diseases (Jiang et al., 2014).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . They are key components of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) and Sildenafil (sold as Viagra) .
Mode of Action
1-Boc-piperazine is an N-Boc protected piperazine . It undergoes Buchwald-Hartwig coupling reactions with aryl halides . This reaction involves the cross-coupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . The result is the formation of corresponding amine derivatives .
Biochemical Pathways
Piperazine derivatives have been involved in the 5-ht1ar/bdnf/pka pathway , which is crucial for antidepressant activity. More research is needed to confirm the specific pathways affected by 1-Boc-piperazine.
Pharmacokinetics
They serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The formation of corresponding amine derivatives through buchwald-hartwig coupling reactions with aryl halides is a known result of its action .
Action Environment
It’s known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C . Piperazine readily absorbs water and carbon dioxide from the air . These properties may influence its action and stability in different environments.
Biochemical Analysis
Biochemical Properties
1-Boc-piperazine undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Cellular Effects
While specific cellular effects of 1-Boc-piperazine are not widely documented, piperazine derivatives have been found to have potential antidepressant activity . These compounds can interact with the 5-HT1AR/BDNF/PKA pathway, which plays a crucial role in the pathophysiology of depression .
Molecular Mechanism
1-Boc-piperazine is involved in Buchwald-Hartwig coupling reactions with aryl halides . This reaction is a key step in the synthesis of various bioactive molecules, indicating that 1-Boc-piperazine may interact with biomolecules through this mechanism .
Metabolic Pathways
Piperazine derivatives are known to be involved in various biochemical reactions .
properties
IUPAC Name |
tert-butyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPZXBSDSIRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Record name | 1-boc-piperazine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205884 | |
| Record name | N-t-Butoxycarbonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57260-71-6 | |
| Record name | N-BOC-Piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl piperazine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057260716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-t-Butoxycarbonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL PIPERAZINE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBC2X3S28C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tert-butyl piperazine-1-carboxylate in synthetic chemistry?
A: this compound serves as a crucial building block in synthesizing various biologically active compounds. Its significance lies in the presence of both a protected amine (tert-butyloxycarbonyl, Boc) and a reactive secondary amine. This allows for selective modifications, enabling the creation of diverse molecular structures with potential pharmaceutical applications. For instance, it has been utilized in the synthesis of Fluphenazine hydrochloride [], a medication used to treat psychotic disorders.
Q2: Can you elaborate on the role of this compound in synthesizing Fluphenazine hydrochloride?
A: In the synthesis of Fluphenazine hydrochloride, this compound acts as a starting material. [] It undergoes a nucleophilic substitution reaction with 1-bromo-3-chloropropane, followed by further modifications and deprotection steps, ultimately leading to the target compound. This synthetic route highlights the versatility of this compound in constructing complex molecules.
Q3: The research mentions an "unknown impurity" identified during the synthesis of Fluphenazine hydrochloride. What can you tell us about this?
A: While synthesizing Fluphenazine hydrochloride using this compound, researchers encountered an unknown impurity. [] The impurity was successfully isolated and subsequently characterized using spectral data. This finding emphasizes the importance of thorough analysis and quality control during chemical synthesis, even when utilizing established building blocks like this compound.
Q4: Beyond Fluphenazine hydrochloride, what other applications have been explored for compounds derived from this compound?
A: The research highlights the synthesis and evaluation of novel N-substituted piperazine derivatives for potential use as acaricides. [] These derivatives, synthesized using this compound as a starting material, exhibited promising acaricidal activity against various mite species. This demonstrates the potential of utilizing this compound as a scaffold for developing new agrochemicals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

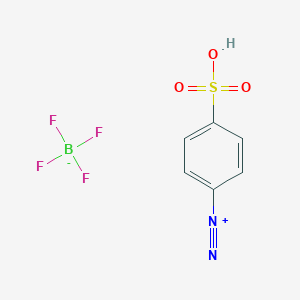
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)

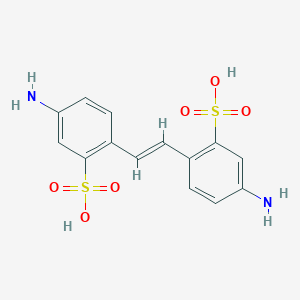

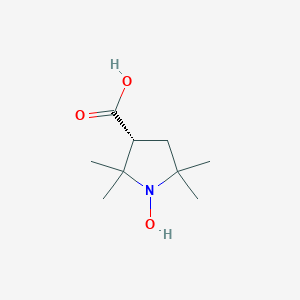

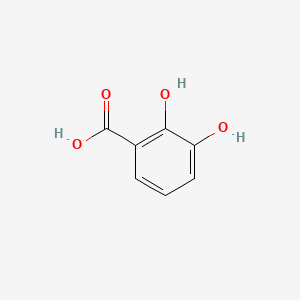
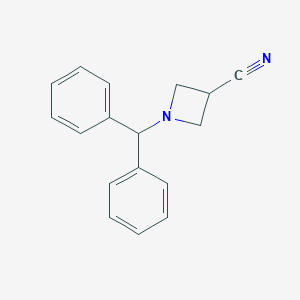
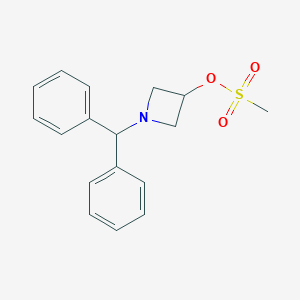
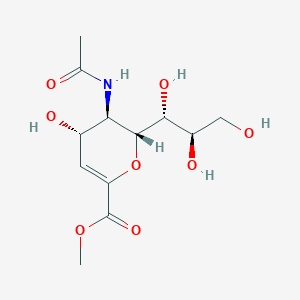
![Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B14783.png)